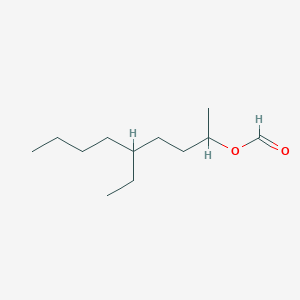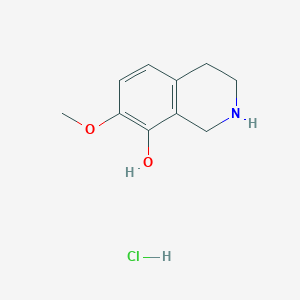
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride is a synthetic compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are considered sustainable and environmentally friendly . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored for the synthesis of tetrahydroisoquinoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts . The reactions often require specific conditions such as controlled temperature, pressure, and inert atmosphere to achieve the desired products.
Major Products Formed
Applications De Recherche Scientifique
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the production of interferon-gamma (IFN-γ) in a murine model of pulmonary allergic inflammation . This suggests that the compound may modulate immune responses and inflammation through cytokine production and other immunomodulatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural motif present in various natural products and therapeutic lead compounds.
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its applications in medicinal chemistry.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct biological activities and chemical reactivity. These substitutions make it a valuable compound for developing novel therapeutic agents and studying various biological processes.
Propriétés
Numéro CAS |
1077-83-4 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-3-2-7-4-5-11-6-8(7)10(9)12;/h2-3,11-12H,4-6H2,1H3;1H |
Clé InChI |
IKXPRLSAYACNKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(CCNC2)C=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



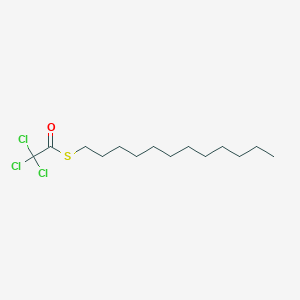
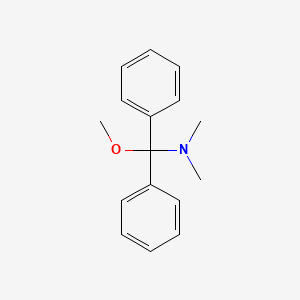
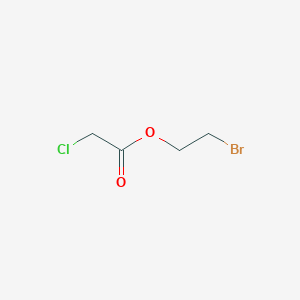
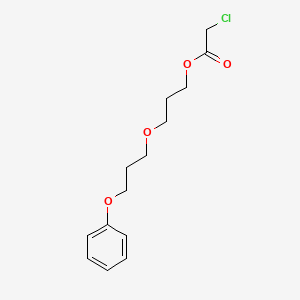
![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
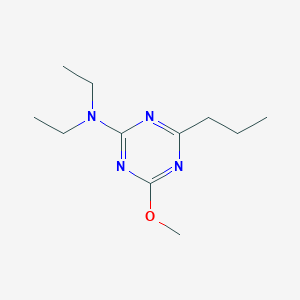
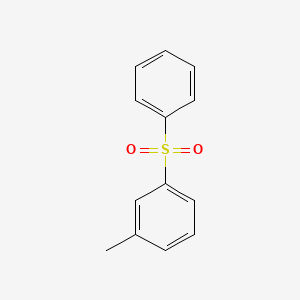
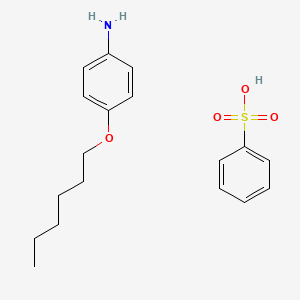
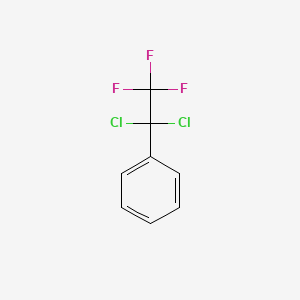
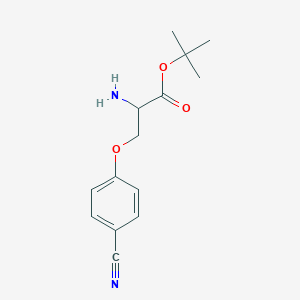
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
